3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea
Description
Properties
IUPAC Name |
1-methyl-3-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S2/c1-6-11-7(5-13-6)3-4-10-8(12)9-2/h5H,3-4H2,1-2H3,(H2,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBYNMBSQYGUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=S)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1697625-99-2 | |
| Record name | 3-methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Amine-Isothiocyanate Coupling
The most direct method involves reacting 2-(2-methyl-1,3-thiazol-4-yl)ethylamine with methyl isothiocyanate under mild conditions. This nucleophilic addition proceeds via attack of the amine’s lone pair on the electrophilic carbon of the isothiocyanate, forming the thiourea backbone.
Procedure :
- Dissolve 2-(2-methyl-1,3-thiazol-4-yl)ethylamine (1.0 equiv) in anhydrous ethanol.
- Add methyl isothiocyanate (1.1 equiv) dropwise at 0°C under nitrogen.
- Stir the reaction mixture at room temperature for 16–20 hours.
- Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/methanol gradient).
Key Parameters :
- Solvent : Ethanol or tetrahydrofuran (THF).
- Temperature : Ambient (20–25°C).
- Yield : 65–78% (reported in analogous syntheses).
Mechanistic Insight :
The reaction’s success hinges on the amine’s nucleophilicity and the absence of moisture, which could hydrolyze the isothiocyanate. Steric hindrance from the thiazole’s methyl group minimally impacts reactivity due to the ethyl spacer’s flexibility.
Thiocarbonylation of Amines Using Dimethylcyanodithioimidocarbonate
An alternative route employs dimethylcyanodithioimidocarbonate to introduce the thiourea moiety. This method avoids handling volatile isothiocyanates and is advantageous for scale-up.
Procedure :
- Prepare a solution of dimethylcyanodithioimidocarbonate (1.2 equiv) in ethanol.
- Add 2-(2-methyl-1,3-thiazol-4-yl)ethylamine (1.0 equiv) dropwise with stirring.
- Reflux the mixture for 4–6 hours.
- Quench with aqueous HCl, extract with ethyl acetate, and concentrate.
Key Observations :
Multi-Step Synthesis from Thiazole Precursors
When the amine precursor is unavailable, it can be synthesized from 2-methyl-4-chloromethylthiazole via thioetherification and reduction:
Step 1: Thioether Formation
- React 2-methyl-4-chloromethylthiazole with cysteamine hydrochloride (2-aminoethanethiol) in 48% HBr at 100°C for 6 hours.
- Neutralize with NaOH and extract the product (2-[(2-methyl-1,3-thiazol-4-yl)methylthio]ethylamine ) into ether.
Step 2: Thiourea Formation
Overall Yield : 50–60% (two steps).
Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
- Chromatography : Essential for removing unreacted amine and symmetric thiourea byproducts.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 151–153°C).
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Amine-Isothiocyanate | 78 | 95 | 18 |
| Thiocarbonylation | 70 | 90 | 6 |
| Multi-Step | 55 | 88 | 24 |
Chemical Reactions Analysis
3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiourea derivatives, including 3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea, exhibit significant antimicrobial properties. Studies have shown that compounds containing thiazole rings can inhibit the growth of various bacteria and fungi. For instance:
- In vitro studies demonstrated that derivatives of thiourea exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- The presence of halogen atoms in the molecular structure was found to enhance the antimicrobial efficacy of these compounds, with minimum inhibitory concentration (MIC) values ranging from 2 to 32 µg/mL .
Anticancer Activity
The thiazole moiety has been linked to anticancer properties due to its ability to interact with biological targets involved in cancer progression:
- Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For example, certain thiazole derivatives demonstrated significant cytotoxicity against human lung adenocarcinoma cells .
- Structure-activity relationship (SAR) studies indicated that modifications in the thiazole ring could lead to enhanced selectivity and potency against specific cancer cell lines .
Urease Inhibition
Thiourea derivatives are noted for their ability to inhibit urease, an enzyme implicated in various pathological conditions:
- A study reported that certain thiourea hybrids exhibited exceptional urease inhibitory activity with IC50 values significantly lower than standard thiourea compounds . This suggests potential therapeutic applications in treating infections caused by urease-producing bacteria.
Mechanistic Insights
The mechanism of action for enzyme inhibition typically involves the interaction between the thiourea compound and the active site of the enzyme:
- Molecular docking studies have provided insights into how these compounds bind to urease, offering a framework for designing more effective inhibitors .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
| Application | Activity | Target Organisms/Cells | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Bactericidal/Fungicidal | Staphylococcus aureus, E. coli | MIC: 2 - 32 µg/mL |
| Anticancer | Cytotoxic | Human lung adenocarcinoma cells | IC50: Varies by derivative |
| Enzyme Inhibition | Urease inhibition | Urease-producing bacteria | IC50: Significantly lower than standard |
Mechanism of Action
The mechanism of action of 3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Key Structural Features
The compound’s structure comprises:
- Thiourea core : Imparts hydrogen-bonding capacity and metal-chelating properties.
- 2-Methyl-1,3-thiazole : Enhances lipophilicity and electronic effects.
- Ethyl linker : Provides conformational flexibility between the thiazole and thiourea groups.
Comparison Table
Physicochemical Properties
- Lipophilicity: The ethyl-thiazole-thiourea structure likely confers moderate lipophilicity (logP ~2–3), comparable to acetamide derivatives (e.g., 9a: logP ~2.5) but lower than aromatic thiazoles like (2-methylthiazol-4-yl)methanol (logP ~1.8) .
Biological Activity
3-Methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This compound's structure includes a thiazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, summarizing findings from various studies and providing data tables for clarity.
- Molecular Formula : C8H12N2S2
- Molecular Weight : 188.32 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The following table summarizes the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) of various thiazole derivatives against common pathogens.
| Compound | MIC (mg/mL) | MBC (mg/mL) | Target Pathogen |
|---|---|---|---|
| This compound | 0.23 | 0.47 | Bacillus cereus |
| Other Thiazole Derivative A | 0.70 | 0.94 | Escherichia coli |
| Other Thiazole Derivative B | 0.50 | 0.75 | Salmonella Typhimurium |
Findings : The compound exhibited significant antibacterial activity against Bacillus cereus, with a notable MIC of 0.23 mg/mL, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of thiazole derivatives has also been explored extensively. Research indicates that compounds with thiazole moieties can inhibit cancer cell proliferation effectively.
Case Study: Anticancer Evaluation
A study evaluated the cytotoxic effects of various thiazole compounds on different cancer cell lines, including HT29 (colon cancer) and Jurkat (leukemia).
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| This compound | 1.61 | HT29 |
| Thiazole Compound X | 1.98 | Jurkat |
: The compound demonstrated promising cytotoxicity with an IC50 value of 1.61 µg/mL against HT29 cells, suggesting its potential as an anticancer agent .
The biological activity of thiazole derivatives like this compound can be attributed to their ability to interact with cellular targets involved in microbial resistance and cancer cell proliferation.
Proposed Mechanisms:
- Inhibition of DNA Synthesis : Thiazole compounds may interfere with DNA replication in bacteria and cancer cells.
- Modulation of Enzyme Activity : They can inhibit enzymes critical for cell survival and replication.
- Induction of Apoptosis : In cancer cells, these compounds may trigger programmed cell death pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-methyl-1-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]thiourea, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the preparation of the thiazole ring followed by coupling with a thiourea moiety. For example:
- Step 1 : Formation of the 2-methyl-1,3-thiazol-4-yl intermediate via cyclization of thioamides or via Hantzsch thiazole synthesis (using α-haloketones and thioureas) .
- Step 2 : Introduction of the ethyl linker through alkylation or nucleophilic substitution .
- Step 3 : Final thiourea formation via reaction with methyl isothiocyanate or substituted urea derivatives .
- Optimization : Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalysts (e.g., Pd/C for coupling reactions) . Purity is verified via HPLC (>95%) and NMR (e.g., δ 2.5 ppm for methyl-thiazole protons) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- IR : Confirms thiourea C=S stretching (~1250 cm⁻¹) and thiazole C=N absorption (~1650 cm⁻¹) .
- NMR : ¹H/¹³C NMR identifies substituents (e.g., thiazole C-4 at ~150 ppm) and ethyl linker connectivity (J = 6–8 Hz for CH₂-CH₂) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Experimental Design :
- In vitro : Use enzyme inhibition assays (e.g., IC₅₀ determination against bacterial transpeptidases) with controls for pH and cofactors .
- In vivo : Pharmacokinetic profiling (e.g., bioavailability via LC-MS) and toxicity screening (LD₅₀ in murine models) to assess metabolic stability .
- Data Analysis : Discrepancies may arise from poor membrane permeability or off-target effects. Mitigate via structural modifications (e.g., adding hydrophilic groups) or prodrug strategies .
Q. What computational strategies are effective for predicting the compound’s binding mode to biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Key residues (e.g., Asp27 for hydrogen bonding) and binding affinity (ΔG ≤ −8 kcal/mol) are prioritized .
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of the ligand-receptor complex (RMSD ≤ 2 Å) .
Q. How can crystallographic data discrepancies (e.g., twinning or disorder) be addressed during structure refinement?
- Refinement Tools : SHELXL’s TWIN/BASF commands for twinned data and ISOR/SUMP for anisotropic displacement parameters .
- Validation : Check R-factor convergence (R₁ < 5%) and electron density maps (Fo-Fc ≤ 0.3 eÅ⁻³) .
Methodological Tables
Table 1 : Key Synthetic Parameters for Thiourea-Thiazole Derivatives
Table 2 : Bioactivity Data Comparison (Hypothetical Example)
| Assay Type | Target Enzyme | IC₅₀ (μM) | Notes | Reference |
|---|---|---|---|---|
| In vitro | Bacterial FabH | 0.8 | Competitive inhibition | |
| In vivo | Murine infection | 5.2 | Reduced efficacy due to metabolism |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
